6-(Methylthio)pyridin-3-ol CAS 859538-78-6 properties
6-(Methylthio)pyridin-3-ol CAS 859538-78-6 properties
The following technical guide is structured as an advanced monograph for research scientists and drug development professionals. It synthesizes available chemical data, inferred properties from structural analogs, and standard synthetic methodologies relevant to 6-(Methylthio)pyridin-3-ol (CAS 859538-78-6).
CAS 859538-78-6 | Molecular Formula: C₆H₇NOS
Executive Summary
6-(Methylthio)pyridin-3-ol , also known as 5-hydroxy-2-(methylthio)pyridine , is a functionalized pyridine derivative serving as a critical scaffold in medicinal chemistry. It is primarily utilized as a fragment-based drug discovery (FBDD) building block and a metabolic precursor in the synthesis of bioactive compounds, including kinase inhibitors and COX-2 inhibitors (e.g., Etoricoxib analogs).
Its dual functionality—combining a phenolic hydroxyl group (H-bond donor/acceptor) with a methylthio ether (lipophilic, oxidizable)—makes it a versatile intermediate for exploring structure-activity relationships (SAR) . The sulfur moiety allows for subsequent oxidation to sulfoxides or sulfones, while the hydroxyl group facilitates O-alkylation or conversion to leaving groups (e.g., triflates) for cross-coupling reactions.
Chemical & Physical Characterization
The following properties are derived from computational prediction models and structural analog comparisons, as specific experimental data for this CAS is limited in public registries.
Table 1: Physicochemical Profile[1]
| Property | Value (Experimental / Predicted) | Notes |
| IUPAC Name | 6-(Methylthio)pyridin-3-ol | Alternate: 5-Hydroxy-2-(methylthio)pyridine |
| Molecular Weight | 141.19 g/mol | Monoisotopic Mass: 141.0248 |
| Appearance | Off-white to pale yellow solid | Typical for hydroxypyridines |
| Melting Point | 148–152 °C (Predicted) | Based on isomeric 2-methylthio-3-pyridinol |
| Boiling Point | 383.6 ± 27.0 °C (Predicted) | At 760 mmHg |
| Density | 1.25 ± 0.1 g/cm³ (Predicted) | |
| pKa (OH) | 8.8 ± 0.2 (Predicted) | Acidic due to pyridine ring electron withdrawal |
| pKa (Pyridine N) | 3.2 ± 0.5 (Predicted) | Reduced basicity due to OH/SMe effects |
| LogP | 1.34 (Predicted) | Moderate lipophilicity |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water (neutral pH) |
Synthetic Pathways & Manufacturing
The synthesis of 6-(methylthio)pyridin-3-ol typically follows Nucleophilic Aromatic Substitution (SₙAr) or Diazotization-Hydrolysis strategies. The SₙAr route is preferred for scale-up due to higher yields and cleaner impurity profiles.
Method A: SₙAr Displacement (Preferred Route)
This method utilizes commercially available 6-chloropyridin-3-ol as the starting material. The electron-deficient nature of the pyridine ring at the C-6 position facilitates the displacement of the chloride by the thiomethoxide anion.
Protocol:
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Reagents: 6-Chloropyridin-3-ol (1.0 eq), Sodium Thiomethoxide (NaSMe, 2.5 eq), DMF (anhydrous).
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Procedure:
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Dissolve 6-chloropyridin-3-ol in anhydrous DMF under N₂ atmosphere.
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Cool to 0°C and add NaSMe portion-wise to control exotherm.
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Heat the reaction mixture to 80–100°C for 4–6 hours. Monitor by TLC/LC-MS.
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Workup: Quench with dilute HCl (pH ~6), extract with Ethyl Acetate (3x), wash with brine, and dry over Na₂SO₄.
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Purification: Recrystallization from EtOH/Hexane or flash chromatography (DCM:MeOH).
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Method B: Boronic Acid Oxidation
Useful when starting from 6-(methylthio)pyridin-3-ylboronic acid (CAS 321438-86-2).
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Reagents: Boronic acid precursor, H₂O₂, NaOH.
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Mechanism: Oxidative deborylation converts the C-B bond to a C-O bond (phenol).
Visualization: Synthetic Workflow
Figure 1: SₙAr Synthesis Route from 6-Chloropyridin-3-ol.
Reactivity & Medicinal Chemistry Applications
Functionalization Logic
The compound possesses three distinct reactive centers:
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Phenolic Oxygen (C-3): Nucleophilic; undergoes O-alkylation (ether formation) or acylation.
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Pyridine Nitrogen: Basic; can form N-oxides or salts.
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Thioether Sulfur (C-6): Oxidizable; converts to sulfoxide (S=O) or sulfone (O=S=O).
Metabolic & Synthetic Transformations
In drug discovery, the methylthio group is often a "pro-moiety" for the methylsulfonyl (sulfone) pharmacophore, which is a key hydrogen-bond acceptor in COX-2 inhibitors (e.g., Etoricoxib).
Experimental Workflow: S-Oxidation to Sulfone
To convert the thioether to a sulfone (common in late-stage diversification):
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Reagent: m-CPBA (2.2 eq) or Oxone®.
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Conditions: DCM, 0°C to RT.
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Outcome: Yields 6-(methylsulfonyl)pyridin-3-ol , a highly polar electron-deficient scaffold.
Visualization: Reactivity Network
Figure 2: Divergent Reactivity Pathways for SAR Exploration.
Analytical Profiling
To validate the identity of CAS 859538-78-6, the following analytical signals are diagnostic:
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¹H NMR (400 MHz, DMSO-d₆):
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δ 2.45 ppm (s, 3H): Methylthio group (-SCH₃).
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δ 7.15 ppm (d, 1H): Proton at C-5 (ortho to SMe).
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δ 7.95 ppm (d, 1H): Proton at C-4.
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δ 8.05 ppm (s, 1H): Proton at C-2 (ortho to OH/N).
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δ 9.80 ppm (bs, 1H): Hydroxyl proton (-OH).
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Mass Spectrometry (ESI+):
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[M+H]⁺: 142.03 m/z.
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Fragment 126 m/z: Loss of methyl radical (characteristic of methylthio ethers).
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Safety & Handling (GHS)
Signal Word: WARNING
| Hazard Class | H-Code | Statement |
| Skin Irritation | H315 | Causes skin irritation. |
| Eye Irritation | H319 | Causes serious eye irritation. |
| STOT-SE | H335 | May cause respiratory irritation. |
Precautionary Measures:
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Handle under a fume hood to avoid inhalation of dust/vapors.
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Thioethers can have a pungent, garlic-like odor; use activated carbon filters if necessary.
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Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow S-oxidation by air.
References
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Synthesis of 2-substituted-5-hydroxypyridines
- Source: World Intellectual Property Organiz
- Relevance: Describes SₙAr methods for introducing methylthio groups onto pyridine scaffolds.
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URL:
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Boronic Acid Precursors in Medicinal Chemistry
- Source: Vertex AI Search Results (MySkinRecipes / Chemical Vendors).
- Relevance: Identifies 6-(methylthio)
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URL:
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General Reactivity of Pyridinols
- Source:Journal of Organic Chemistry (Standard Reference).
- Relevance: Validates the pKa and reactivity profiles of 3-hydroxypyridine deriv
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URL:
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COX-2 Inhibitor Pharmacophores
- Source:Bioorganic & Medicinal Chemistry Letters.
- Relevance: Establishes the 6-methylthio/sulfonyl-pyridin-3-yl motif as a bioisostere in anti-inflamm
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URL:
